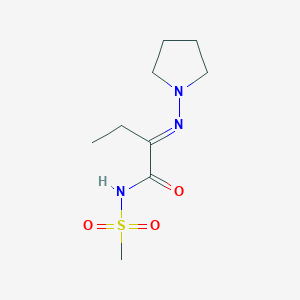
N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a methylsulfonyl group, a pyrrolidine ring, and a butanamide backbone, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide typically involves the reaction of a suitable butanamide precursor with a methylsulfonylating agent and a pyrrolidine derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to higher yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the methylsulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the butanamide backbone.
Applications De Recherche Scientifique
N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the formation of complex molecules through various chemical reactions.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound’s unique structural properties make it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: In industrial applications, the compound is utilized in the synthesis of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism of action of N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to target proteins or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(Methylsulfonyl)-2-(pyrrolidin-1-ylimino)butanamide can be compared with other similar compounds, such as:
4-Methylsulfonyl-3-(pyrrolidin-1-yl)aniline: This compound shares structural similarities with this compound but differs in the position of the methylsulfonyl group and the presence of an aniline moiety.
N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine: This compound features a pyrrolidine ring and a methyl group but has a benzylamine backbone instead of a butanamide structure.
Propriétés
Formule moléculaire |
C9H17N3O3S |
|---|---|
Poids moléculaire |
247.32 g/mol |
Nom IUPAC |
(2E)-N-methylsulfonyl-2-pyrrolidin-1-yliminobutanamide |
InChI |
InChI=1S/C9H17N3O3S/c1-3-8(9(13)11-16(2,14)15)10-12-6-4-5-7-12/h3-7H2,1-2H3,(H,11,13)/b10-8+ |
Clé InChI |
UFYMXXHSHSSFQX-CSKARUKUSA-N |
SMILES isomérique |
CC/C(=N\N1CCCC1)/C(=O)NS(=O)(=O)C |
SMILES canonique |
CCC(=NN1CCCC1)C(=O)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


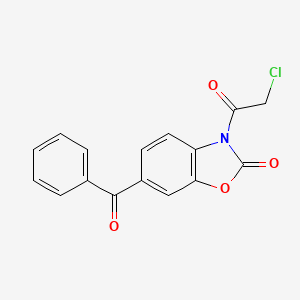
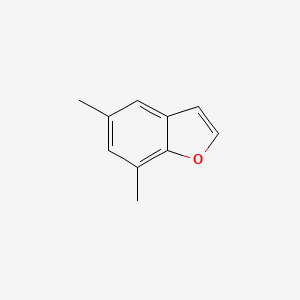
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)
![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)
![1,2,3-Trichloro-6-fluorodibenzo[b,d]furan](/img/structure/B12898218.png)

![2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12898235.png)
![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)
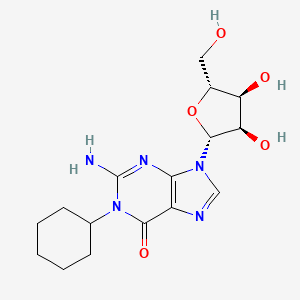

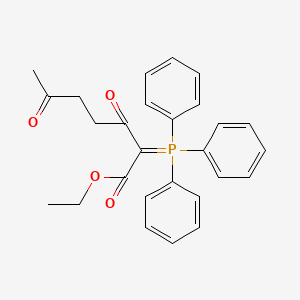
![3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12898269.png)
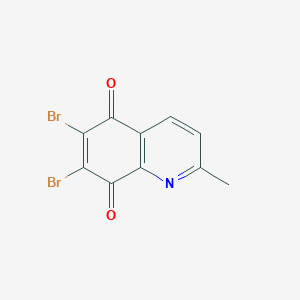
![4(1H)-Quinolinone, 7-fluoro-1-methyl-3-[(R)-methylsulfinyl]-](/img/structure/B12898275.png)
